Dabigatran etexilate impurity R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Public record: The National Center for Advancing Translational Sciences (NCATS) maintains a database of chemical substances including KY4Hxq4yme. The record indicates that KY4Hxq4yme is a public record and has been validated [].

Data Availability:

- Structure and Properties: NCATS also provides some basic structural and property information for KY4Hxq4yme, including its molecular formula, weight, and stereochemistry [].

- No reported research: Currently, there is no publicly available information on the specific scientific research applications of KY4Hxq4yme.

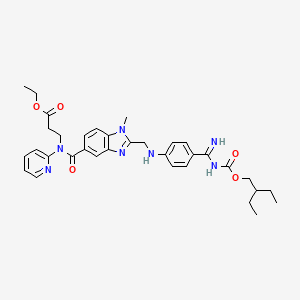

Dabigatran etexilate impurity R is a chemical compound with the molecular formula C34H41N7O5 and a CAS number of 1643377-48-3. This compound is categorized as an impurity associated with dabigatran etexilate, a prodrug that converts to dabigatran, a direct thrombin inhibitor used as an anticoagulant. The structural complexity of this impurity includes multiple functional groups, which can affect its pharmacological properties and stability during synthesis and storage .

The chemical behavior of dabigatran etexilate impurity R can be analyzed through various reactions typical of compounds containing nitrogen and oxygen functionalities. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, this compound may undergo hydrolysis, leading to the breakdown of ester or amide bonds.

- Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions, which can transform amines into nitro groups or other oxidized forms.

- Reduction: The compound may also participate in reduction reactions, particularly involving its carbonyl groups, which could convert them into alcohols.

These reactions are crucial for understanding the stability and degradation pathways of the impurity during pharmaceutical development and storage .

The synthesis of dabigatran etexilate impurity R typically involves several steps that mirror the synthesis of dabigatran etexilate itself. Common methods include:

- Chemical Synthesis: Utilizing specific reagents and conditions to form the desired structure through multi-step organic synthesis.

- Isolation from Reaction Mixtures: During the production of dabigatran etexilate, impurities such as impurity R can be isolated through purification techniques like chromatography.

- Analytical Methods: Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and quantify impurities during synthesis.

Understanding these methods is essential for quality control in pharmaceutical manufacturing .

Dabigatran etexilate impurity R serves several important roles in pharmaceutical science:

- Reference Standard: It is often used as a reference standard in analytical methods to ensure the quality and consistency of dabigatran formulations.

- Research Tool: The compound aids in understanding the degradation pathways and stability of dabigatran formulations.

- Quality Control: Monitoring impurities like impurity R is critical for regulatory compliance in drug manufacturing processes .

Interaction studies involving dabigatran etexilate impurity R focus on its potential effects on biological systems. These studies assess how the impurity interacts with:

- Thrombin: As a direct thrombin inhibitor, understanding how impurities affect thrombin binding is crucial for evaluating safety and efficacy.

- Other Medications: Investigating potential drug-drug interactions that may arise due to the presence of impurities in formulations.

Such studies are vital for ensuring patient safety and optimizing therapeutic outcomes .

Dabigatran etexilate impurity R shares structural similarities with several other compounds used as anticoagulants or thrombin inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dabigatran | High | Direct thrombin inhibitor | Active form; clinically used |

| Argatroban | Moderate | Direct thrombin inhibitor | Synthetic; used in heparin-induced thrombocytopenia |

| Bivalirudin | Moderate | Direct thrombin inhibitor | Peptide-based; short half-life |

| Rivaroxaban | Low | Factor Xa inhibitor | Different target; oral administration |

This comprehensive overview emphasizes the importance of understanding impurities like dabigatran etexilate impurity R within pharmaceutical contexts, particularly regarding their synthesis, biological implications, and regulatory considerations.